1-Allyl-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 16199-99-8
Cat. No.: VC21052282
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16199-99-8 |
---|---|
Molecular Formula | C8H11NO3 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12) |
Standard InChI Key | NQPNARIZMOTIPS-UHFFFAOYSA-N |
SMILES | C=CCN1CC(CC1=O)C(=O)O |
Canonical SMILES | C=CCN1CC(CC1=O)C(=O)O |
Introduction
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and its structural analogs. These methods vary in complexity, yield, and stereoselectivity.
Cyclization Approaches
One of the primary methods for synthesizing pyrrolidine derivatives involves cyclization reactions. Similar compounds can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. For 1-Allyl-5-oxopyrrolidine-3-carboxylic acid specifically, this would involve the reaction of 2-methylenesuccinic acid with allylamine to form the desired product.
The reaction typically proceeds under thermal conditions, either without solvent or by refluxing in ethanol or isopropanol with catalytic amounts of glacial acetic acid. These conditions promote both the amide formation and the subsequent cyclization to form the pyrrolidine ring.
Comparison of Synthetic Methods
Table 1 below compares the key synthetic approaches for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and related compounds:
Synthetic Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |
---|---|---|---|---|
Cyclization | Simple, fewer steps | Limited stereoselectivity | 50-70% | Low to moderate |
Protecting Group Strategy | Good regioselectivity | Multiple steps, purification challenges | 40-60% | Moderate to high |
C(sp³)-H Activation | High enantioselectivity, fewer steps | Requires specialized catalysts | 20-45% | Excellent |
Chemical Reactions
1-Allyl-5-oxopyrrolidine-3-carboxylic acid can participate in various chemical reactions, primarily through its three reactive functional groups: the carboxylic acid, the allyl group, and the lactam ring.
Carboxylic Acid Reactions
The carboxylic acid group can undergo typical reactions including:
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Esterification: Formation of esters with alcohols under acidic conditions or using coupling reagents
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Amidation: Reaction with amines to form amides using coupling agents such as EDCI and HOBt
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Decarboxylation: Loss of CO2 under certain conditions
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Salt formation: Reaction with bases to form the corresponding carboxylate salts
Allyl Group Reactions
The allyl substituent contains a carbon-carbon double bond that can undergo various transformations:
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Hydrogenation: Reduction of the double bond using catalysts such as Pd/C
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Oxidation: Formation of epoxides, diols, or aldehydes depending on the oxidizing agent
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Addition reactions: Electrophilic additions across the double bond
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Cross-coupling: Potential participation in palladium-catalyzed coupling reactions
Ring Modifications
The pyrrolidine ring can be modified through various reactions:
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Oxidation: The compound can be oxidized to form corresponding oxo derivatives
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Reduction: Reduction reactions can convert the keto group to a hydroxyl group
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Substitution: Various nucleophiles can react with the ring under appropriate conditions
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Epimerization: The stereochemistry at C-3 can be altered under basic conditions, as observed in related compounds
Biological Activities and Applications
Based on studies of structurally related compounds, 1-Allyl-5-oxopyrrolidine-3-carboxylic acid may exhibit various biological activities that make it relevant for pharmaceutical research.
Nrf2 Activation Properties
Structural analogs of 5-oxopyrrolidine-3-carboxylic acid have demonstrated activity as Nrf2 enhancers. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Research indicates that these compounds represent promising starting points for developing therapeutics for oxidative-stress-related diseases .
Neurological Applications
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the properties of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid for specific applications.
Key Molecular Features
Several structural features contribute to the biological activity of pyrrolidine derivatives:
Effect of Substitutions
Based on studies of related compounds, specific substitutions can dramatically alter biological activity. For example:
Table 2: Effect of Modifications on Biological Activity of Related Compounds
Modification | Effect on Activity | Potential Mechanism |
---|---|---|
Addition of halogens to aromatic rings | Enhanced anticancer activity | Increased lipophilicity and target binding |
Introduction of amino groups | Improved water solubility | Enhanced pharmacokinetic properties |
Modification of the carboxylic acid to amides | Altered selectivity for receptors | Changed hydrogen bonding pattern |
Stereochemical inversion | Significant changes in potency | Different spatial orientation for target binding |
Optimization Strategy
For developing 1-Allyl-5-oxopyrrolidine-3-carboxylic acid derivatives with enhanced biological activities, an effective optimization strategy might include:
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Maintaining the core 5-oxopyrrolidine structure for stability
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Exploring modifications to the allyl group to enhance target specificity
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Investigating different derivatives of the carboxylic acid (esters, amides, etc.)
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Controlling stereochemistry to optimize binding to specific targets
Analytical Methods and Characterization
Proper characterization of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Various spectroscopic techniques can be employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the allyl group (typically 5-6 ppm for the vinyl protons and 4-5 ppm for the allylic protons)
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¹³C NMR would reveal the carbonyl carbons (approximately 170-180 ppm) and the pyrrolidine ring carbons
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Infrared (IR) Spectroscopy:
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Expected to show strong absorption bands for the carboxylic acid (approximately 1700-1725 cm⁻¹ for C=O stretch and 2500-3300 cm⁻¹ for O-H stretch)
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Lactam C=O stretch (approximately 1650-1700 cm⁻¹)
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C=C stretch from the allyl group (approximately 1640-1680 cm⁻¹)
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Mass Spectrometry:
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The molecular ion peak would be expected at m/z 169 (corresponding to the molecular formula C₈H₁₁NO₃)
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Fragmentation patterns would likely include loss of the allyl group and decarboxylation
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Chromatographic Methods
For purity determination and separation, various chromatographic techniques can be used:
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High-Performance Liquid Chromatography (HPLC):
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Typically using reverse-phase columns with UV detection
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Gradient elution with water/acetonitrile mixtures containing small amounts of acid
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Thin-Layer Chromatography (TLC):
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Visualization using UV light or specific staining reagents
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Typical mobile phases include mixtures of dichloromethane/methanol or ethyl acetate/hexane
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Comparison with Related Compounds
Understanding how 1-Allyl-5-oxopyrrolidine-3-carboxylic acid compares to structurally similar compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Table 3: Comparison of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid with Related Compounds
Functional Differences
The substitution pattern significantly affects the chemical and biological properties:
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The presence of the allyl group in 1-Allyl-5-oxopyrrolidine-3-carboxylic acid:
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Increases lipophilicity compared to unsubstituted analogs
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Provides a site for further functionalization through the double bond
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May enhance membrane permeability
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The carboxylic acid functionality:
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Enables salt formation and pH-dependent solubility
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Provides a reactive site for derivatization (esterification, amidation)
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May form specific interactions with biological targets
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Current Research Trends and Future Directions
Research on 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and related compounds continues to evolve, with several promising directions emerging.
Drug Development Focus
Current research is focused on several therapeutic areas:
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Oxidative Stress-Related Diseases:
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Cancer Therapeutics:
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Development of derivatives with enhanced cytotoxicity against specific cancer cell lines
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Investigation of structure-activity relationships to optimize anticancer properties
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Neurological Applications:
Synthetic Methodology Advances
Advances in synthetic approaches are enhancing access to these compounds:
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C(sp³)-H Activation:
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Stereoselective Synthesis:
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Improved methods for controlling stereochemistry at the C-3 position
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Development of catalytic asymmetric approaches
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Future Research Directions
Several promising research directions include:
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Development of more selective Nrf2 activators based on the 5-oxopyrrolidine scaffold
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Investigation of the potential of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid derivatives as dual-action drugs with both antioxidant and anti-inflammatory properties
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Exploration of structure-based drug design approaches to optimize binding to specific biological targets
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Development of prodrug strategies to enhance bioavailability and target specificity
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